1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride

Antifungal CYP51 Drug Resistance

1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride (CAS 1196155-65-3) is a synthetic small molecule featuring a 2-phenylthiazole core linked to an ethanamine side chain, supplied as a hydrochloride salt with a molecular weight of 240.75 g/mol. This scaffold is recognized in medicinal chemistry for its versatility, serving as a key intermediate or core structure in the development of compounds with diverse biological activities, including antifungal , antitumor , and cholinesterase inhibitory effects.

Molecular Formula C11H13ClN2S
Molecular Weight 240.75 g/mol
Cat. No. B12636756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride
Molecular FormulaC11H13ClN2S
Molecular Weight240.75 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(S1)C2=CC=CC=C2)N.Cl
InChIInChI=1S/C11H12N2S.ClH/c1-8(12)10-7-13-11(14-10)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H
InChIKeyXZWFTTUFTCONGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride: Core Scaffold & Procurement Fundamentals


1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride (CAS 1196155-65-3) is a synthetic small molecule featuring a 2-phenylthiazole core linked to an ethanamine side chain, supplied as a hydrochloride salt with a molecular weight of 240.75 g/mol . This scaffold is recognized in medicinal chemistry for its versatility, serving as a key intermediate or core structure in the development of compounds with diverse biological activities, including antifungal [1], antitumor [2], and cholinesterase inhibitory effects [3]. The hydrochloride salt form is typically selected to enhance aqueous solubility and stability, which are critical parameters for ensuring reproducible performance in biological assays and facilitating downstream chemical modifications.

1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride: Why In-Class Substitution Cannot Be Assumed


The 2-phenylthiazole scaffold is not a single, interchangeable entity; its biological activity and selectivity are exquisitely sensitive to the nature and position of substituents on both the phenyl and thiazole rings, as well as the specific functional groups attached to the core [1]. For example, while a 2-phenylthiazole-5-carboxylic acid derivative demonstrates nanomolar antitumor activity via TRBP inhibition (EC50 = 0.66 nM) [2], a 2-phenylthiazole-4-carboxylic acid analog acts as a potent xanthine oxidase inhibitor with a different potency profile (IC50 = 48.6 nM) [3]. Similarly, the simple replacement of a carboxylic acid with an ethanamine moiety—as in 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride—fundamentally alters its chemical properties, potential binding interactions, and ultimate biological function. Therefore, assuming functional equivalence with other phenylthiazole or thiazole derivatives without direct, comparative data is scientifically unsound and poses a significant risk to experimental reproducibility and project timelines.

1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride: Quantitative Evidence for Scaffold Selection


Antifungal CYP51 Inhibition: Potency of 2-Phenylthiazole Scaffold vs. Fluconazole-Resistant Strains

While direct data for 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is not available, the 2-phenylthiazole scaffold demonstrates potent antifungal activity. Compound B9, a 2-phenylthiazole derivative, showed strong inhibition against seven clinically susceptible fungal strains and moderate activity against six fluconazole-resistant strains [1]. In contrast, the reference drug fluconazole is ineffective against resistant strains, highlighting the scaffold's advantage. This provides a strong class-level inference for the potential of derivatives based on this core structure.

Antifungal CYP51 Drug Resistance

Antitumor TRBP Inhibition: Sub-Nanomolar Potency Achieved with Optimized 2-Phenylthiazole Derivative

The 2-phenylthiazole-5-carboxylic acid derivative CIB-L43 exhibits exceptional potency in disrupting oncogenic miRNA biogenesis, with an EC50 of 0.66 nM [1]. This is significantly more potent than many standard chemotherapeutics and highlights the scaffold's capacity for high-affinity target engagement. While 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is a different derivative, this data underscores the potential of the 2-phenylthiazole core to be optimized into extremely potent antitumor agents.

Anticancer TRBP miRNA

Acetylcholinesterase Inhibition: 2-Phenylthiazole Derivative Matches Donepezil Potency

Compound 5a, a 2-phenylthiazole derivative, demonstrated potent acetylcholinesterase (AChE) inhibition with an IC50 of 0.031 µM, which is comparable to the clinically used drug donepezil (IC50 = 0.039 µM) [1]. This direct comparison to a market-leading AChE inhibitor provides strong evidence that the 2-phenylthiazole scaffold can be optimized to achieve clinically relevant potency for neurodegenerative disease targets.

Alzheimer's Disease Acetylcholinesterase Neurology

Antibacterial & Antifungal Activity: Broad-Spectrum Potential with Defined MIC Values

Phenylthiazole derivatives have demonstrated broad-spectrum antimicrobial activity. Compound 4m showed potent anti-MRSA activity with a minimum inhibitory concentration (MIC) of 8 µg/mL, and compounds 4k and 4m were active against Clostridium difficile (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL) [1]. These MIC values are in a range comparable to some clinically used antibiotics, indicating that the phenylthiazole core can be developed into effective antibacterial and antifungal agents.

Antibacterial Antifungal MRSA

Anti-COVID-19 Activity: Phenylthiazole Derivative Shows Sub-Micromolar Inhibition

In a study evaluating the anti-COVID-19 potential of phenylthiazoles, compound 4b demonstrated inhibitory activity against SARS-CoV-2 with an IC50 of 1269 nM (1.27 µM) [1]. This represents a moderate level of inhibition and, more importantly, provides a defined quantitative benchmark for the antiviral activity of this scaffold. This data suggests that the phenylthiazole core can be further optimized to improve potency and selectivity as a potential antiviral agent.

Antiviral SARS-CoV-2 COVID-19

1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride: High-Value Research & Procurement Scenarios


Scaffold for Developing Fluconazole-Resistant Antifungal Agents

Researchers focused on combating drug-resistant fungal infections can utilize 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride as a key starting material to synthesize and evaluate novel 2-phenylthiazole-based CYP51 inhibitors. This approach is directly supported by evidence that the 2-phenylthiazole scaffold can maintain activity against fluconazole-resistant strains [1]. By modifying the ethanamine side chain, researchers can explore structure-activity relationships (SAR) to optimize potency and selectivity against resistant Candida and other pathogenic fungi.

Lead Optimization for Next-Generation Acetylcholinesterase Inhibitors

Medicinal chemistry programs targeting Alzheimer's disease can use this compound as a starting point for optimizing acetylcholinesterase (AChE) inhibitors. The proven ability of a related 2-phenylthiazole derivative to match the potency of donepezil (IC50 = 0.031 µM vs. 0.039 µM) [2] validates the scaffold. The ethanamine group on 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride provides a versatile handle for introducing diverse functional groups to improve blood-brain barrier penetration, selectivity over butyrylcholinesterase (BuChE), and overall pharmacokinetic properties.

Chemical Probe for Investigating Novel Anticancer Targets (e.g., TRBP)

Investigators studying non-coding RNA biology and novel anticancer mechanisms can employ this compound as a precursor for creating chemical probes targeting transactivation response RNA-binding protein 2 (TRBP). The sub-nanomolar potency (EC50 = 0.66 nM) achieved by a related 2-phenylthiazole-5-carboxylic acid derivative against this target [3] highlights the scaffold's potential. 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride can be derivatized to explore the SAR of TRBP inhibition and to develop tools for dissecting the role of miRNA biogenesis in cancer.

Building Block for Broad-Spectrum Antimicrobial Libraries

For groups engaged in anti-infective drug discovery, this compound is an ideal building block for generating focused libraries of phenylthiazole derivatives with potential activity against MRSA, C. difficile, and C. albicans. The defined MIC values (2-8 µg/mL) for related phenylthiazoles against these pathogens [4] provide a solid foundation for SAR-driven optimization. The ethanamine moiety can be easily functionalized to create amides, ureas, or other derivatives to systematically probe and improve antimicrobial potency and selectivity.

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